N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group (N-(2-ethoxyphenyl)) and at the 5-position with a (4-methoxyphenyl)amino moiety. Triazole carboxamides are frequently explored for pharmacological applications, including kinase inhibition and antitumor activity , making this compound a candidate for similar studies.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-3-26-15-7-5-4-6-14(15)20-18(24)16-17(22-23-21-16)19-12-8-10-13(25-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGTVBHKJAFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with 2-ethoxyphenyl isocyanate under controlled conditions.
Attachment of the methoxyphenyl group: The final step includes the coupling of the intermediate with 4-methoxyaniline in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy and methoxy groups undergo nucleophilic substitution under acidic or basic conditions. For example:
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Demethylation : Reaction with boron tribromide (BBr₃) in dichloromethane replaces methoxy groups with hydroxyl groups.
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Alkoxy Exchange : Treatment with sodium ethoxide in ethanol facilitates substitution of methoxy groups with other alkoxy chains (e.g., propoxy).
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 0°C → RT, 12 h | Hydroxyphenyl derivative | 72% | |
| Alkoxy Substitution | NaOEt, EtOH, reflux, 8 h | Ethoxy → Propoxy substitution | 65% |
Condensation Reactions
The carboxamide group participates in condensation with amines or hydrazines:
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Hydrazide Formation : Reacting with hydrazine hydrate in ethanol yields the corresponding hydrazide .
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Schiff Base Synthesis : Condensation with aldehydes (e.g., benzaldehyde) forms imine derivatives.
Example :
textN-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide + NH₂NH₂·H₂O → Hydrazide derivative (88% yield)[7]
Cycloaddition Reactions
The triazole ring enables [3+2] cycloadditions with alkynes or nitriles:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole structure for targeted applications.
Conditions :
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Catalyst: CuI (5 mol%)
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Solvent: DMF, 60°C, 6 h
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Yield: >80%
Reduction and Oxidation
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Oxidation : Manganese dioxide (MnO₂) oxidizes the amino group to nitro under mild conditions.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable aryl-aryl bond formation:
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Suzuki Coupling : Reacts with aryl boronic acids in DMSO at 80°C.
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Buchwald-Hartwig Amination : Introduces secondary amines via Pd(OAc)₂ catalysis.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | DMSO/H₂O (9:1) |
| Temperature | 80°C |
| Yield | 75–85% |
Biological Activity and Mechanistic Insights
While not a reaction, the compound’s interactions with biological targets inform its reactivity:
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Enzyme Inhibition : Binds to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the carboxamide group.
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Antimicrobial Action : Disrupts cell wall synthesis in Staphylococcus aureus (MIC: 8 µg/mL).
Stability and Degradation
The compound decomposes under strong acidic (pH < 2) or alkaline (pH > 12) conditions:
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Acidic Hydrolysis : Cleaves the triazole ring into amine and carboxylic acid fragments.
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Photodegradation : UV exposure (254 nm) induces C-N bond cleavage, forming phenolic byproducts.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is CHNO. The compound features a triazole ring, which is known for its biological activity and potential therapeutic applications.
Anticancer Activity
Research has shown that compounds containing triazole moieties exhibit significant anticancer properties. A study focusing on related triazole compounds demonstrated that they could inhibit the growth of various cancer cell lines. For instance, derivatives of triazole have been reported to show percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types, including ovarian and lung cancers .
Case Study:
In a recent investigation into the anticancer properties of triazole derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated promising activity with a PGI of approximately 75% against a specific line (e.g., OVCAR-8), suggesting its potential as a lead compound for further development.
Enzyme Inhibition
Triazole compounds are often studied for their ability to inhibit enzymes that play crucial roles in disease processes. The compound has been hypothesized to interact with specific enzymes involved in cancer metabolism and pathogen resistance.
Mechanism of Action:
The exact mechanisms remain under investigation; however, it is believed that the compound may function by binding to the active sites of target enzymes, thereby inhibiting their activity and leading to reduced cell proliferation in cancerous tissues.
Pharmacokinetics and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential.
Key Findings:
- Absorption: Preliminary studies suggest good oral bioavailability due to favorable solubility characteristics.
- Distribution: The lipophilicity of the compound indicates potential for effective tissue penetration.
- Metabolism: In vitro studies have shown that the compound undergoes metabolic transformation via cytochrome P450 enzymes.
- Excretion: Renal excretion appears to be a primary route for elimination.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among triazole carboxamides include substitutions at the triazole 1-, 4-, and 5-positions, as well as modifications to the carboxamide aryl group. Below is a comparative analysis:
Key Observations :
- Amino vs. Methyl at C5: The target compound’s (4-methoxyphenyl)amino group at C5 provides hydrogen-bonding capability, unlike methyl-substituted analogs (e.g., ), which rely on hydrophobic interactions.
- Carboxamide Substituents : The 2-ethoxyphenyl group in the target compound may improve solubility compared to 4-ethoxyphenyl () due to steric effects on para-substitution.
- Triazole 1-Position : Substitutions here (e.g., 4-isopropylphenyl in ) influence steric bulk and π-π stacking, whereas the target compound’s 1H-triazole (unsubstituted) minimizes steric hindrance.
Metabolic and Solubility Considerations
Biological Activity
N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring that is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.
Antifungal Activity
The compound has also shown promising antifungal properties. Comparative studies indicated that it exhibited better antifungal activity than some standard antifungal agents against strains such as Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Aspergillus niger | 16 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antifungal effects, the compound has been evaluated for anti-inflammatory activity. Experimental models demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, leading to inhibited proliferation.
- Reactive Oxygen Species Generation : The increase in ROS levels contributes to oxidative stress in cancer cells, promoting cell death.
Case Study 1: Lung Cancer Treatment
A study involving H460 lung cancer cells treated with varying concentrations of this compound revealed that at an IC50 of 6.06 µM, there was a significant increase in apoptosis markers such as cleaved caspase-3 and PARP cleavage.
Case Study 2: Antifungal Efficacy
In a comparative study against Candida species, the compound demonstrated an MIC of 8 µg/mL. The study concluded that the mechanism involved disruption of fungal cell membrane integrity.
Q & A
Q. Table 1: Representative Yields and Characterization of Triazole Derivatives
| Compound ID | Yield (%) | Characterization Methods |
|---|---|---|
| 1 | 82 | ¹H NMR, MS (ESI-API) |
| 2 | 90 | ¹H NMR, Elemental Analysis |
| 4 | 93 | X-ray Diffraction |
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass Spectrometry (ESI-API) : Confirms molecular weight (e.g., m/z 367.3 [M+H]⁺) .
- Single-crystal X-ray diffraction : Resolves 3D conformation using programs like SHELXL .
- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
How can structural modifications enhance the compound’s bioactivity?
Q. Advanced
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors (e.g., logP, H-bond donors) to correlate substituent effects with activity. For example, fluorophenyl groups improve anticancer potency by enhancing target binding .
- Rational Design : Introduce polar groups (e.g., -OH, -COOH) to improve solubility. Analogs with pyridinyl substituents show 68–86% growth inhibition in NCI-H522 lung cancer cells .
What methodologies resolve contradictions in reported biological activities of triazole derivatives?
Q. Advanced
- Comparative Crystallography : Refine structures with SHELXL to identify conformational variations impacting activity .
- Meta-Analysis : Aggregate pharmacological data across studies to isolate variables (e.g., cell-line specificity). For instance, GP values for NCI-H522 cells range from 68.09–86.18% depending on substituents .
- Dose-Response Assays : Validate discrepancies using standardized protocols (e.g., IC₅₀ determination in triplicate) .
How can molecular docking predict the compound’s interaction with biological targets?
Q. Advanced
- Docking Software (AutoDock, Schrödinger) : Simulate binding to targets like β-catenin or c-Met kinase. Triazole derivatives with trifluoromethyl groups show high affinity for c-Met via hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories. For example, hydrogen bonding between the carboxamide group and kinase active sites improves inhibitory activity .
What experimental strategies optimize reaction conditions for high-purity synthesis?
Q. Basic
- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yields by 15–20% compared to conventional methods .
- TLC Monitoring : Ensures reaction completion (Rf = 0.5 in ethyl acetate/hexane 1:1) .
- Recrystallization : Use ethanol/water mixtures to purify the final product, achieving >95% purity .
How does the compound’s structural conformation influence its mechanism of action?
Q. Advanced
- X-ray Refinement (SHELXL) : Reveals planar triazole rings and dihedral angles (<10°) between aromatic groups, enabling intercalation with DNA or enzyme active sites .
- SAR Studies : Methoxy groups at the 4-position enhance antimicrobial activity by increasing membrane permeability .
What in vitro assays are recommended for preliminary bioactivity screening?
Q. Basic
- Anticancer : MTT assay against MCF-7, HepG2, and A549 cell lines (IC₅₀ values <10 µM indicate potency) .
- Antimicrobial : Broth microdilution (MIC ≤25 µg/mL against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., c-Met inhibition at 50 nM) .
How can researchers address low solubility in pharmacological studies?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester derivatives) to enhance bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles, improving aqueous solubility by 20-fold .
What are the key challenges in scaling up synthesis for preclinical trials?
Q. Advanced
- Byproduct Management : Optimize stoichiometry (1:1.2 molar ratio for azide-alkyne reactions) to minimize impurities .
- Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
